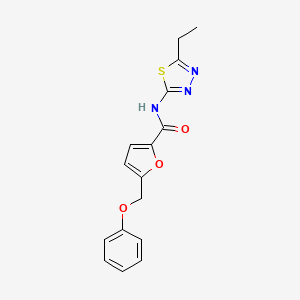

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole derivatives are of significant interest in various scientific and practical fields due to their diverse biological activities and applications in materials science. They serve as key components in creating biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions of thiadiazole-containing compounds with nucleophiles of different natures. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with nucleophiles leading to the substitution of bromine and the retention of the furylthiadiazole fragment in various transformations (Maadadi, Pevzner, & Petrov, 2016).

Molecular Structure Analysis

Thiadiazole derivatives' structures have been confirmed through spectroscopic techniques like IR, NMR, and mass spectra, highlighting the stability and distinct configurations of the thiadiazole ring within these compounds. These analytical methods are essential for characterizing the molecular structure and confirming the synthesis of desired compounds.

Chemical Reactions and Properties

Reactions involving thiadiazole derivatives can lead to various products depending on the nature of the reactants. For instance, reactions with bases can result in ring opening or the retention of the thiadiazole ring, depending on the conditions and the nature of the base used. Such reactions are critical for synthesizing new derivatives with potential biological activities (Maadadi, Pevzner, & Petrov, 2017).

Applications De Recherche Scientifique

Chemical Transformations and Reactivity

One area of study involves the transformation of thiadiazole derivatives under the action of bases. Research shows that derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid can undergo ring opening, leading to the formation of labile acetylene thiolates and, subsequently, stable 2-methylthioethynylfurans upon treatment with methyl iodide. Such reactions highlight the reactivity of the thiadiazole ring and its potential utility in synthesizing novel compounds with varied biological activities (Maadadi, Pevzner, & Petrov, 2017).

Biological Activities

Studies have also explored the antimicrobial properties of thiadiazole derivatives. Compounds synthesized from N-heterocyclyl-5-nitro-2-furamide have demonstrated antibacterial and antifungal activities, suggesting the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide derivatives in therapeutic applications (Makino, 1962). Additionally, the synthesis of hybrid molecules containing thiadiazole and benzamide groups has shown promising anticancer activities, further emphasizing the significance of these compounds in medical research (Tiwari et al., 2017).

Photosensitized Singlet Oxygen Generation

The modification of poly-benzothiadiazole structures to enhance water compatibility has been investigated for applications in photocatalysis, including the generation of singlet oxygen. This research underscores the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)-2-furamide analogs in environmental and synthetic applications (Urakami, Zhang, & Vilela, 2013).

Propriétés

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c1-2-14-18-19-16(23-14)17-15(20)13-9-8-12(22-13)10-21-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMMINASNABMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(phenoxymethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)